Regioisomeric Impact on H-Bonding Capacity
Although no crystal structure of the target compound itself is publicly available, class-level inference from systematic analysis of 4-halogeno aniline derivatives reveals that ortho-fluoro substitution (2-fluoro or 2,6-difluoro) increases the capacity of the adjacent amine to form strong N–H···N hydrogen bonds compared to unsubstituted or para-substituted analogs [1]. In the 2-(1,1-difluoroethyl)-4-fluoroaniline scaffold, the ortho-difluoroethyl group places two fluorine atoms adjacent to the amino group, potentially enhancing hydrogen-bond donor strength via intramolecular N–H···F interactions [1]. This enhanced hydrogen-bonding capacity is not present in regioisomers where the difluoroethyl group is distal to the amino group (e.g., 5-(1,1-difluoroethyl)-2-fluoroaniline), directly impacting supramolecular assembly and target binding in drug discovery campaigns.
| Evidence Dimension | Hydrogen-bond donor strength of amine group (qualitative class-level observation) |
|---|---|
| Target Compound Data | Predicted enhanced N–H hydrogen-bond donor capacity based on ortho-difluoroethyl/fluoro substitution pattern |
| Comparator Or Baseline | 4-Halogeno anilines without ortho-fluoro substitution: reduced N–H···N hydrogen-bond strength |
| Quantified Difference | Not quantified for target compound; qualitative class observation: ortho-fluoro substitution increases strong N–H···N HB formation [1] |
| Conditions | Crystal structure analysis and vibrational spectroscopy of 4-halogeno aniline derivatives (ChemPhysChem, 2021) |
Why This Matters
Enhanced hydrogen-bonding capacity translates to stronger and more specific intermolecular interactions, which is critical for rational design of potent and selective ligands.
- [1] Metrangolo, P., Resnati, G., et al. (2021). Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para-Halogeno Anilines. ChemPhysChem, 22(20), 2083–2091. View Source
